4-Aminobenzenesulfinic acid
Description
Significance of 4-Aminobenzenesulfinic Acid as a Fundamental Aromatic Amine in Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis. As an aromatic amine, its amino group can be readily converted into a diazonium salt. This reactivity is crucial for its primary application in the synthesis of azo dyes, where the diazonium intermediate is coupled with other aromatic compounds to create a wide range of colors. cymitquimica.com Furthermore, it functions as a reagent in various chemical reactions, including its use in analytical chemistry for the detection of nitrites. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic amino group and a sulfinic acid moiety, makes it a precursor of interest for creating more complex molecules, with potential applications in the pharmaceutical sector. cymitquimica.com
Historical Context and Evolution of Research on 4-Aminobenzenesulfonic Acid
Specific historical records detailing the discovery and early research of this compound are not extensively documented in readily available literature. However, the broader class of sulfinic acids has been a subject of study for many decades. Early research, such as that reviewed in 1951, focused on establishing fundamental preparation methods and understanding the basic properties and reactions of these sulfur-containing organic acids. acs.org The development of synthetic routes, such as the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide, laid the groundwork for accessing these compounds. researchgate.net The evolution of research has since shifted from basic preparation to exploring the nuanced reactivity and application of sulfinic acids in modern synthetic methodologies.
Contemporary Research Paradigms and Challenges in this compound Chemistry
The chemistry of sulfinic acids, including this compound, presents both opportunities and challenges. A significant challenge is the inherent instability of sulfinic acids, which can be prone to disproportionation, breaking down into the corresponding sulfonic acid and thiosulfonate. mdpi.comnih.gov This instability requires careful handling and consideration of reaction conditions.
Contemporary research paradigms focus on harnessing the unique reactivity of sulfinic acids and their salts (sulfinates). They are increasingly studied as versatile intermediates in organic synthesis. researchgate.net A major area of modern research involves the use of sulfinic acids as precursors to sulfonyl radicals. researchgate.net These radicals can participate in a wide array of chemical transformations, allowing for the construction of complex sulfonyl-containing molecules, which are significant in medicinal chemistry and materials science. researchgate.net Developing mild and efficient methods to generate and utilize these reactive species from stable sulfinate salts remains an active area of investigation. researchgate.net
Review of Key Research Areas and Interdisciplinary Relevance of 4-Aminobenzenesulfonic Acid
The primary and most established research area for this compound is in the field of dye chemistry. Its ability to form diazonium salts makes it a key component in the production of azo dyes. cymitquimica.com In analytical chemistry, it is utilized as a reagent for detecting nitrite (B80452) ions, highlighting its practical application in chemical analysis. cymitquimica.com
The interdisciplinary relevance of this compound is suggested by its potential use as a precursor in pharmaceutical synthesis. cymitquimica.com While detailed studies are more prevalent for other sulfonated compounds, the presence of the amino and sulfinic acid groups offers a scaffold for creating novel bioactive molecules. The broader class of organosulfur compounds is of significant interest in medicinal chemistry, and as synthetic methods for sulfinic acids advance, their role in developing new therapeutic agents may expand.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzenesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEBWPQBEDKBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322909 | |
| Record name | 4-aminobenzenesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-15-3 | |
| Record name | 7472-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminobenzenesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of 4 Aminobenzenesulfonic Acid
Industrial Synthesis of 4-Aminobenzenesulfonic Acid
The primary industrial method for synthesizing 4-aminobenzenesulfonic acid is through the sulfonation of aniline (B41778). This process is often referred to as the "baking process" due to the high temperatures required. ucv.ro
Process Optimization and Yield Enhancement
Traditional conventional synthesis methods require prolonged reaction times, often exceeding four hours at temperatures around 200°C. ucv.ro To improve efficiency, various process optimization strategies have been developed. One patented method details a procedure that can achieve high purity and yield. This process involves the portion-wise addition of concentrated sulfuric acid to aniline, followed by heating at 180-190°C for 1.5 to 2 hours. This optimized thermal process can reportedly produce 4-aminobenzenesulfonic acid with a purity of up to 99% and a yield as high as 98%. google.com
More recent advancements focus on "green chemistry" principles to reduce energy consumption and reaction time. Microwave-assisted synthesis has emerged as a significantly faster alternative. ucv.roicm.edu.pl By using microwave irradiation, the reaction can be completed in a matter of minutes instead of hours, offering substantial savings in time and energy. icm.edu.pl
Below is a comparison of different synthetic approaches:
| Method | Temperature | Duration | Reported Yield | Reported Purity |
| Conventional Heating | 180-200°C | > 4 hours | ~80% | Variable |
| Optimized Heating | 180-190°C | 1.5 - 2 hours | up to 98% | up to 99% |
| Microwave-Assisted | N/A | ~2-3 minutes | Significant amount | Main product |
Data compiled from multiple sources. ucv.rogoogle.comicm.edu.pl
Mechanistic Investigations of 4-Aminobenzenesulfonic Acid Formation
The mechanism of sulfanilic acid formation has been a topic of scientific inquiry, with initial theories being revised based on later experimental evidence.
Role of Phenylsulfamic Acid Intermediates
It is well-established that the sulfonation of aniline proceeds through a key intermediate, phenylsulfamic acid. atamanchemicals.comatamanchemicals.comwikipedia.org In this process, aniline initially reacts with sulfuric acid to form aniline sulfate. Upon heating, this salt dehydrates to form N-phenylsulfamic acid. This intermediate is then crucial for the subsequent rearrangement that leads to the final C-sulfonated product. ucv.roicm.edu.pl
Intermolecular Rearrangement Mechanisms
The precise nature of the rearrangement from phenylsulfamic acid to 4-aminobenzenesulfonic acid has been debated. An early mechanism proposed by Eugen Bamberger suggested a series of intramolecular rearrangements, where the sulfonate group would move from the nitrogen atom to the ortho position (forming orthanilic acid) and then finally to the more stable para position upon further heating. atamanchemicals.comatamanchemicals.comwikipedia.org
However, subsequent investigations have provided strong evidence that the rearrangement is, in fact, an intermolecular process. atamanchemicals.comwikipedia.orgmdpi.com This currently accepted mechanism posits that under the high-temperature, acidic conditions, the phenylsulfamic acid intermediate undergoes desulfonation, releasing sulfur trioxide (SO₃). atamanchemicals.comwikipedia.orgmdpi.com This liberated sulfur trioxide then acts as the electrophile in a separate electrophilic aromatic substitution reaction with another molecule of aniline, attacking the electron-rich para position to form 4-aminobenzenesulfonic acid. atamanchemicals.comwikipedia.org This pathway is analogous to a Bamberger rearrangement. atamanchemicals.comwikipedia.org
Radiosulfur Studies in Mechanistic Elucidation
Definitive evidence for the intermolecular mechanism came from isotopic labeling studies, specifically using radiosulfur ([³⁵S]). wikipedia.orguniversityofgalway.ie In these experiments, the rearrangement of phenylsulfamic acid was carried out in the presence of sulfuric acid containing the ³⁵S isotope ([³⁵S]H₂SO₄). rsc.org It was found that the resulting 4-aminobenzenesulfonic acid product was radioactive, incorporating the ³⁵S label. mdpi.comrsc.org
This outcome would be impossible if the reaction were strictly intramolecular, as the original sulfonate group would have remained bonded to the same aniline molecule throughout the process. The incorporation of the radiolabel demonstrated that the sulfonate group from the phenylsulfamic acid can be exchanged with the sulfuric acid in the reaction medium. This confirmed that the phenylsulfamic acid desulfates to generate sulfur trioxide, which then enters the general pool of sulfonating agents before reacting with an aniline molecule. atamanchemicals.comwikipedia.orgrsc.org These radiosulfur studies were pivotal in disproving the intramolecular hypothesis and establishing the intermolecular nature of the reaction. universityofgalway.iersc.org
Green Chemistry Approaches to 4-Aminobenzenesulfonic Acid Synthesis
Conventional synthesis methods for 4-aminobenzenesulfonic acid, also known as sulfanilic acid, typically involve the sulfonation of aniline with concentrated sulfuric acid at high temperatures for extended periods. researchgate.net These traditional methods are often characterized by high energy consumption, the use of hazardous reagents, and the generation of significant waste, making them less environmentally friendly. ucv.roresearchgate.net In contrast, green chemistry approaches aim to mitigate these drawbacks by utilizing alternative energy sources and reaction conditions.
Solvent-Free Microwave-Assisted Synthesis
A prominent green alternative to conventional heating is the use of microwave irradiation in a solvent-free environment. researchgate.netcem.com This method involves the direct reaction of aniline with concentrated sulfuric acid, activated by microwave energy. ucv.ro The absence of a solvent reduces the environmental impact and simplifies the work-up process.
The reaction is typically carried out by mixing aniline and concentrated sulfuric acid and then subjecting the mixture to microwave irradiation. researchgate.net The polar nature of the reactants allows for efficient absorption of microwave energy, leading to rapid and localized heating. researchgate.net This targeted heating significantly accelerates the reaction rate compared to conventional methods. researchgate.net
Key Findings from Research:
Reaction Time: Microwave-assisted synthesis dramatically reduces the reaction time. While conventional methods can take several hours, the microwave-assisted approach can be completed in a matter of minutes. ucv.ronih.gov
Energy Efficiency: By focusing energy directly on the reacting molecules, microwave synthesis is more energy-efficient than traditional sand bath or oil bath heating. ucv.ro
Environmental Impact: The elimination of organic solvents and the reduction in energy consumption contribute to a more environmentally benign process. researchgate.netcem.com
Efficiency and Selectivity Enhancements in Sustainable Synthesis
Sustainable synthesis methods, particularly those employing microwave assistance, have demonstrated significant enhancements in both efficiency and selectivity. The rapid and uniform heating provided by microwaves often leads to higher yields and purer products compared to conventional thermal methods. ucv.ro
The selectivity for the para-isomer (4-aminobenzenesulfonic acid) over other isomers, such as ortho and meta forms, is a critical aspect of this synthesis. The reaction mechanism involves the initial formation of phenylsulfamic acid, which then rearranges to the final product. wikipedia.org Microwave irradiation can influence the kinetics of this rearrangement, favoring the formation of the thermodynamically more stable para-product.
| Synthesis Method | Reaction Time | Yield | Purity | Environmental Considerations |
| Conventional Heating | 4-5 hours | Variable | Contains impurities like aniline and disulfonic acids nih.gov | High energy consumption, potential for hazardous waste ucv.ro |
| Microwave-Assisted | A few minutes | High | High, with reduced side product formation researchgate.net | Low energy consumption, solvent-free, fewer hazardous wastes ucv.roresearchgate.net |
Purification Techniques for Research-Grade 4-Aminobenzenesulfonic Acid
Obtaining research-grade 4-aminobenzenesulfonic acid necessitates effective purification to remove unreacted starting materials and byproducts. The crude product from the synthesis often appears as a grey or off-white solid due to impurities. nih.govgoogle.com
The most common and effective method for purifying 4-aminobenzenesulfonic acid is recrystallization from hot water . google.com This technique leverages the zwitterionic nature of the compound, which makes it sparingly soluble in cold water but more soluble in hot water. ucv.rowikipedia.org
Recrystallization Procedure:
The crude product is dissolved in a minimal amount of boiling water.
If the solution is colored, activated charcoal can be added to adsorb colored impurities.
The hot solution is then filtered to remove any insoluble materials and the activated charcoal.
The filtrate is allowed to cool slowly, during which pure crystals of 4-aminobenzenesulfonic acid precipitate out of the solution.
The purified crystals are then collected by suction filtration, washed with a small amount of cold water, and dried.
This process can yield a product with a purity of up to 99%. google.com The isoelectric point of 4-aminobenzenesulfonic acid is 1.25, which represents the optimal pH for its precipitation and recrystallization.
Chemical Reactivity and Derivatization Strategies for 4 Aminobenzenesulfonic Acid
Diazotization Reactions of 4-Aminobenzenesulfonic Acid
The most significant reaction involving the amino group of 4-aminobenzenesulfonic acid is diazotization, a process that converts the primary aromatic amine into a diazonium salt. atamanchemicals.compbworks.comchegg.com This transformation is a cornerstone of azo dye chemistry, as the resulting diazonium ion is a key electrophilic intermediate. libretexts.org
The diazotization of 4-aminobenzenesulfonic acid involves its reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). scribd.combetapartners.nlgcwgandhinagar.comnih.gov Due to the zwitterionic nature of sulfanilic acid, it has low solubility in acidic solutions. uclmail.net Therefore, the process often begins by dissolving the sulfanilic acid in an alkaline solution, such as aqueous sodium carbonate, to form its sodium salt, sodium 4-aminobenzenesulfonate. betapartners.nlgcwgandhinagar.comresearchgate.nettruman.eduyoutube.comunb.ca This deprotonates the ammonium group, freeing the amino group to react with the nitrosonium ion (NO⁺) generated from the nitrous acid. scribd.combetapartners.nlgcwgandhinagar.com The reaction proceeds through a nitrosoammonium intermediate, which then loses a molecule of water under acidic conditions to yield the 4-sulfobenzenediazonium salt. gcwgandhinagar.com This product often separates from the cold reaction mixture as a fine, white crystalline precipitate. researchgate.netresearchgate.net
The formation of 4-sulfobenzenediazonium salt is highly dependent on carefully controlled reaction conditions to maximize yield and prevent the decomposition of the temperature-sensitive product. gcwgandhinagar.com
Temperature : The reaction is critically temperature-dependent and must be carried out in the cold, typically between 0 and 5 °C. nih.govyoutube.comjournalijar.comcuny.edu This is achieved by using an ice bath and adding crushed ice directly to the reaction mixture. researchgate.nettruman.eduyoutube.com Higher temperatures can lead to the decomposition of the unstable diazonium salt, which can hydrolyze to form a phenol and release nitrogen gas.
Acidity : A strong acidic medium, usually provided by concentrated hydrochloric acid, is essential for the formation of the nitrous acid from sodium nitrite. betapartners.nlgcwgandhinagar.comtruman.edu An excess of acid is used to ensure the complete generation of the electrophilic nitrosonium ion and to maintain a low pH, which stabilizes the resulting diazonium salt.
Reagent Addition : The solution containing the sodium salt of sulfanilic acid and sodium nitrite is added slowly and with constant stirring to the cold acidic solution. gcwgandhinagar.comresearchgate.netyoutube.com This controlled addition helps to dissipate the exothermic heat of reaction and maintain the required low temperature. cuny.edu After the addition, the reaction is typically stirred for a period (e.g., 15 minutes) to ensure complete diazotization. researchgate.net The presence of excess nitrous acid can be confirmed using potassium iodide-starch paper. researchgate.net
| Parameter | Optimal Condition | Purpose |
| Temperature | 0–5 °C | Stabilizes the diazonium salt and prevents decomposition. |
| pH | Strongly Acidic (HCl) | Facilitates the in situ generation of nitrous acid from sodium nitrite. |
| Reagents | 4-Aminobenzenesulfonic acid, Sodium Nitrite, Hydrochloric Acid | Primary reactants for the formation of the diazonium salt. |
| Initial Step | Dissolution in base (e.g., Na₂CO₃) | Increases solubility and frees the amino group for reaction. gcwgandhinagar.comuclmail.netresearchgate.nettruman.edu |
| Procedure | Slow, controlled addition of reagents with stirring | Maintains low temperature and ensures efficient mixing. gcwgandhinagar.comresearchgate.netyoutube.com |
Electrophilic Aromatic Substitution and Coupling Reactions
The 4-sulfobenzenediazonium ion is a weak electrophile that can attack electron-rich aromatic compounds in a reaction known as diazo coupling. researchgate.netlibretexts.org This reaction is a form of electrophilic aromatic substitution and is the fundamental chemical process for forming azo compounds, which are characterized by the -N=N- (azo) group that links two aromatic rings. pbworks.comcuhk.edu.hk
The diazonium salt prepared from 4-aminobenzenesulfonic acid serves as the diazo component in the coupling reaction. The other reactant, known as the coupling component, must be an aromatic ring that is "activated" by a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NR₂) group. libretexts.org These activating groups increase the electron density of the aromatic ring, making it susceptible to attack by the weakly electrophilic diazonium ion. researchgate.net The products of these reactions are often intensely colored and are widely used as dyes. libretexts.orguomus.edu.iq
Phenols and aromatic amines are the most common classes of coupling components used in the synthesis of azo dyes. atamanchemicals.comatamanchemicals.comyoutube.com The pH of the reaction medium is a critical factor that determines the reactivity of the coupling component and the success of the reaction.
Coupling with Phenols : The coupling reaction with phenols is typically carried out in a mild alkaline or basic solution (pH > 7.5). atamanchemicals.comatamanchemicals.comlibretexts.org In this environment, the phenol is deprotonated to form a phenoxide ion (-O⁻). The phenoxide ion is a much more powerful activating group than the neutral hydroxyl group, which significantly enhances the rate of electrophilic attack. libretexts.org The coupling generally occurs at the para position relative to the hydroxyl group, unless this position is already occupied. libretexts.org
Coupling with Aromatic Amines : The coupling with aromatic amines is best performed in a neutral to weakly acidic medium (pH < 7). atamanchemicals.comatamanchemicals.com Under these conditions, the amino group remains largely unprotonated and can act as a strong activating group. In strongly acidic solutions, the amino group would be protonated to form an ammonium salt (-NH₃⁺), which is a deactivating group and would prevent the coupling reaction. As with phenols, the substitution occurs preferentially at the para position. researchgate.net
The coupling of diazotized 4-aminobenzenesulfonic acid with various aromatic compounds yields many commercially important dyes.
Methyl Orange : This well-known acid-base indicator is synthesized by coupling the 4-sulfobenzenediazonium salt with N,N-dimethylaniline. researchgate.netscribd.comgcwgandhinagar.comresearchgate.netyoutube.com The N,N-dimethylaniline, dissolved in a weak acid like acetic acid, is added to the cold suspension of the diazonium salt. researchgate.netresearchgate.net The coupling occurs to form the red, acidic form of Methyl Orange, which is then converted to its orange sodium salt by the addition of a sodium hydroxide solution. scribd.comresearchgate.net
Orange II : This bright orange dye is prepared by coupling diazotized 4-aminobenzenesulfonic acid with 2-naphthol (beta-naphthol). uclmail.nettruman.eduyoutube.comreddit.com The 2-naphthol is first dissolved in a cold sodium hydroxide solution to form the highly reactive naphthoxide ion. truman.eduyoutube.com The cold diazonium salt suspension is then added to this alkaline solution, resulting in the formation of the Orange II dye as a precipitate. truman.eduyoutube.com
Yellow 6 (Sunset Yellow FCF) : A widely used food colorant, Yellow 6 is synthesized by coupling the 4-sulfobenzenediazonium salt with the sodium salt of 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid). cuny.edu The coupling reaction is carried out under basic conditions to activate the hydroxyl group on the naphthalene ring system, leading to the formation of the bright orange-yellow dye. cuny.edu
| Target Dye | Diazo Component | Coupling Component | Reaction Condition |
| Methyl Orange | 4-Sulfobenzenediazonium salt | N,N-Dimethylaniline | Weakly Acidic researchgate.netresearchgate.net |
| Orange II | 4-Sulfobenzenediazonium salt | 2-Naphthol | Alkaline (NaOH) uclmail.nettruman.eduyoutube.com |
| Yellow 6 | 4-Sulfobenzenediazonium salt | 6-Hydroxynaphthalene-2-sulfonic acid | Basic cuny.edu |
Formation of Schiff Bases and Related Imine Structures
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. scitecresearch.comdergipark.org.tr This reaction is acid-catalyzed and reversible. libretexts.org The amino group (-NH₂) of 4-aminobenzenesulfonic acid can react with the carbonyl group (C=O) of aldehydes or ketones to form Schiff bases. scitecresearch.comresearchgate.net
The general mechanism for the formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. libretexts.org The reaction is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol, sometimes with the addition of a few drops of a catalytic acid like glacial acetic acid. dergipark.org.trasianpubs.org
Several studies have reported the synthesis of Schiff bases derived from 4-aminobenzenesulfonamide and various carbonyl compounds. scitecresearch.comresearchgate.net For instance, Schiff bases have been synthesized by the condensation of 4-aminobenzenesulfonamide with selected carbonyl molecules under microwave irradiation. scitecresearch.com Another study describes the synthesis of Schiff bases from 4-aminobenzoic acid and different aldehydes by refluxing in ethanol with a catalytic amount of glacial acetic acid. asianpubs.org
| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type |
|---|---|---|---|
| 4-Aminobenzenesulfonamide | Various aldehydes/ketones | Microwave irradiation (1 min, 385 W) | Schiff base ligands scitecresearch.com |
| Sulphathiazole | 2-Hydroxybenzaldehyde | Reflux in ethanol (5 h) | (E)-4-((2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide researchgate.net |
| Sulphamethoxazole | 2-Hydroxybenzaldehyde | Reflux in ethanol (5 h) | 4-((2-hydroxy-benzylidine)-amino)-N-(methyl-1,2-oxazol-3-yl)-benzenesulphonamide researchgate.net |
Nucleophilic Substitution Reactions Involving the Sulfonic Acid Moiety
Preparation of Sulfonamide Derivatives (General)
Sulfonamides are a class of organic compounds that contain the -SO₂NH₂ functional group. frontiersrj.com The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. frontiersrj.comnih.gov While 4-aminobenzenesulfonic acid itself is not the direct precursor for sulfonamide synthesis, its derivatives play a crucial role. The general synthesis starts from acetanilide, which undergoes chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride. wisc.edu This intermediate is then reacted with ammonia to form 4-acetamidobenzenesulfonamide. wisc.edu The final step is the hydrolysis of the acetamido group to yield 4-aminobenzenesulfonamide (sulfanilamide). nih.govwisc.edu
The protection of the amino group as an acetamide is necessary because the free amino group would be protonated under the strongly acidic conditions of chlorosulfonation, deactivating the aromatic ring towards the desired electrophilic substitution. wisc.edu The acetamide group can be removed under milder conditions in the final step without affecting the more stable sulfonamide group. wisc.edu
Various methods have been developed for the synthesis of sulfonamides, including microwave-assisted synthesis directly from sulfonic acids or their sodium salts, and the oxidative conversion of thiols to sulfonyl chlorides followed by reaction with amines. organic-chemistry.org
Functionalization of 4-Aminobenzenesulfonic Acid for Polymer Synthesis
Doping Applications in Conducting Polymers (e.g., Polyaniline)
Polyaniline (PANI) is an intrinsically conducting polymer that can be made electrically conductive through a process called doping. bibliotekanauki.pl Doping involves the protonation of the imine nitrogen atoms in the emeraldine base form of polyaniline by a protonic acid. researchgate.net This process leads to the formation of a polyaniline salt with a delocalized polaron lattice, which is responsible for its electrical conductivity. bibliotekanauki.plresearchgate.net
4-Aminobenzenesulfonic acid and other sulfonic acids are commonly used as dopants for polyaniline. semanticscholar.orgresearchgate.net The sulfonic acid group (-SO₃H) provides the proton for doping, while the resulting sulfonate anion (-SO₃⁻) acts as the counter-ion to balance the positive charge on the polymer chain. researchgate.net The nature of the dopant anion can significantly influence the properties of the resulting doped polyaniline, such as its morphology, solubility, and electrical conductivity. semanticscholar.org
The synthesis of doped polyaniline is often carried out by in-situ chemical oxidative polymerization of aniline (B41778) in the presence of the sulfonic acid dopant. semanticscholar.orgresearchgate.net In this process, aniline is polymerized using an oxidizing agent, such as ammonium persulfate, in an aqueous solution containing the sulfonic acid. bibliotekanauki.pl The doping occurs simultaneously with the polymerization.
| Sulfonic Acid Dopant | Resulting Polyaniline Morphology | Room-Temperature Conductivity (S/cm) |
|---|---|---|
| Methanesulfonic acid (MSA) | Granular | 10⁻¹ to 10⁰ semanticscholar.org |
| p-Methylbenzene sulfonic acid (MBSA) | Granular | 10⁻¹ to 10⁰ semanticscholar.org |
| β-Naphthalenesulfonic acid (β-NSA) | Regular tubular | 10⁻¹ to 10⁰ semanticscholar.org |
| Dodecyl benzene (B151609) sulfonic acid (DBSA) | Needle-like shapes at optimal reaction time | ~2.03 (at 24h reaction time) mdpi.com |
Complex Reactions and Multicomponent Synthesis
Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.govscielo.org.za These reactions are highly efficient and atom-economical. While specific examples of multicomponent reactions directly involving 4-aminobenzenesulfonic acid are not extensively detailed in the provided search results, the principles of MCRs can be applied to molecules with similar functional groups. For instance, aromatic amines are common components in MCRs like the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. nih.gov
Reaction with Formaldehyde-Melamine Polymers and Sulfamic Acid
Melamine-formaldehyde resins are thermosetting polymers formed by the condensation reaction of melamine and formaldehyde. ncsu.eduresearchgate.net These resins can be cured, often with the use of acid catalysts, to form cross-linked networks. google.com While the direct reaction of 4-aminobenzenesulfonic acid with formaldehyde-melamine polymers is not explicitly described in the search results, the general chemistry of these components suggests potential interactions.
The amino groups of melamine react with formaldehyde to form methylol derivatives, which can then condense with each other or with other active hydrogen-containing compounds. researchgate.net The sulfonic acid group of 4-aminobenzenesulfonic acid or sulfamic acid could potentially act as a catalyst for the curing of melamine-formaldehyde resins. Additionally, the amino group of 4-aminobenzenesulfonic acid could potentially react with the methylol groups of the melamine-formaldehyde resin, incorporating the benzenesulfonic acid moiety into the polymer structure.
Preparation of Heterocyclic Compounds (e.g., 2,4-diamino-6-p-sulphoanilinopyrimidine)
The synthesis of pyrimidine-based heterocyclic compounds is a significant area of medicinal chemistry. One potential synthetic route to novel pyrimidine derivatives involves the use of 4-aminobenzenesulfonic acid as a key building block. The preparation of compounds like 2,4-diamino-6-p-sulphoanilinopyrimidine can be conceptualized through the reaction of 4-aminobenzenesulfonic acid with a suitable pyrimidine precursor, such as 2,4-diamino-6-chloropyrimidine.
The synthesis of the 2,4-diamino-6-chloropyrimidine intermediate typically starts from 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using an agent like phosphorus oxychloride nih.gov. Once 2,4-diamino-6-chloropyrimidine is obtained, it can undergo nucleophilic substitution reactions. For instance, it is known to react with various amines to displace the chlorine atom google.comdocksci.com. In a similar fashion, the amino group of 4-aminobenzenesulfonic acid could act as a nucleophile, attacking the carbon bearing the chlorine atom on the pyrimidine ring. This reaction would lead to the formation of the desired 2,4-diamino-6-p-sulphoanilinopyrimidine. This synthetic strategy is analogous to the reaction of 2,4-diamino-6-chloropyrimidine with piperidine to form 2,4-diamino-6-(1-piperidinyl)-pyrimidine derivatives google.com.
The general synthetic pathway can be outlined as follows:
Chlorination: Conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine.
Nucleophilic Aromatic Substitution: Reaction of 2,4-diamino-6-chloropyrimidine with 4-aminobenzenesulfonic acid.
This approach highlights the utility of 4-aminobenzenesulfonic acid in the synthesis of complex heterocyclic structures with potential biological activities.
Green Synthesis of Dibenzo[b,f]google.comchemicalbook.comdiazepine Derivatives
In the realm of green chemistry, 4-aminobenzenesulfonic acid has been ingeniously utilized as a catalyst in the synthesis of medicinally important dibenzo[b,f] google.comchemicalbook.comdiazepine derivatives. A novel magnetic heterogeneous nanocatalyst, featuring 4-aminobenzenesulfonic acid functionalized on periodic mesoporous organosilica (Fe3O4@PMO-ICS-Pr-PABSA), has been developed for this purpose researchgate.net. This catalyst facilitates a one-pot, three-component reaction involving o-phenylenediamine, dimedone, and various aldehydes in ethanol at room temperature researchgate.net.
The key advantages of this catalytic system include high yields, short reaction times, simple work-up procedures, and the use of an environmentally benign solvent researchgate.net. The catalyst itself is easily separable from the reaction mixture using an external magnet and can be reused multiple times with only a slight decrease in its activity, underscoring the sustainability of this synthetic protocol researchgate.net.
The reaction demonstrates broad applicability with a range of aromatic aldehydes, affording the corresponding dibenzo[b,f] google.comchemicalbook.comdiazepine derivatives in excellent yields.
| Aldehyde | Product | Time (minutes) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 1,8-dioxo-3,3,6,6-tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 15 | 95 |
| 4-Chlorobenzaldehyde | 9-(4-chlorophenyl)-1,8-dioxo-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 20 | 92 |
| 4-Methylbenzaldehyde | 1,8-dioxo-3,3,6,6-tetramethyl-9-(p-tolyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 15 | 94 |
| 4-Methoxybenzaldehyde | 9-(4-methoxyphenyl)-1,8-dioxo-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 25 | 90 |
| 3-Nitrobenzaldehyde | 1,8-dioxo-3,3,6,6-tetramethyl-9-(3-nitrophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine | 30 | 88 |
Transformative Reactions of the Aromatic Ring
Bromination and Desulfonation for Aromatic Transformations
4-Aminobenzenesulfonic acid can undergo sequential bromination and desulfonation reactions, providing a valuable synthetic route for the preparation of specific aromatic compounds, most notably 2,6-dibromoaniline google.comorgsyn.org. This transformation takes advantage of the directing effects of the amino and sulfonic acid groups and the reversibility of the sulfonation reaction libretexts.org.
The process begins with the bromination of 4-aminobenzenesulfonic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho positions. In an aqueous solution with caustic alkali, 4-aminobenzenesulfonic acid is brominated to yield 4-amino-3,5-dibromobenzenesulfonate google.com.
Following the bromination step, the sulfonic acid group is removed through a desulfonation reaction. This is typically achieved by heating the 4-amino-3,5-dibromobenzenesulfonate in an acidic medium, such as a 40-80% aqueous solution of sulfuric acid, at temperatures ranging from 120 to 170°C google.com. The hydrolysis of the carbon-sulfur bond results in the formation of 2,6-dibromoaniline with reported crude yields as high as 72% google.com.
This two-step process is an effective method for introducing two bromine atoms ortho to an amino group, a substitution pattern that can be challenging to achieve directly. The sulfonate group serves as a temporary blocking and directing group that is subsequently removed to afford the desired product.
| Step | Reaction | Key Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Bromination | 4-Aminobenzenesulfonic acid, Bromine, Caustic alkali, Water | 4-Amino-3,5-dibromobenzenesulfonate |
| 2 | Desulfonation | 4-Amino-3,5-dibromobenzenesulfonate, 40-80% Sulfuric acid, 120-170°C | 2,6-Dibromoaniline |
Advanced Spectroscopic and Structural Characterization of 4 Aminobenzenesulfonic Acid and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a powerful non-destructive analytical method that provides detailed information about the molecular structure and bonding within a compound. By measuring the interaction of infrared radiation or laser light with the molecule, a unique vibrational spectrum is obtained, which serves as a molecular "fingerprint."
Fourier Transform Infrared (FTIR) spectroscopy of 4-aminobenzenesulfonic acid reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is significantly influenced by the zwitterionic nature of the compound in the solid state, where the acidic sulfonic acid proton has transferred to the basic amino group, forming a sulfonate (-SO₃⁻) and an anilinium (-NH₃⁺) group.
Key absorption bands observed in the FTIR spectrum of 4-aminobenzenesulfonic acid are indicative of its specific structural features. For instance, the stretching vibrations of the amino group (-NH₂) are typically observed at 3383 cm⁻¹ and 3307 cm⁻¹. journalijar.com The presence of the benzene (B151609) ring is confirmed by a peak around 1490 cm⁻¹. researchgate.net Furthermore, bands at 1572 and 1639 cm⁻¹ are attributed to the NH₂ group. researchgate.net An intense and broad absorption band often seen between 2200 and 3300 cm⁻¹ can be explained by the O-H stretching mode, suggesting the presence of dimeric forms of the molecule in certain states. researchgate.net Symmetric and antisymmetric C-H vibrations of the aromatic ring are also identified, for example, at 2855 cm⁻¹. researchgate.net
FTIR Spectral Data for 4-Aminobenzenesulfonic Acid
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| -NH₂ Stretching | 3383, 3307 | journalijar.com |
| C-H Aromatic Vibrations | 2855 | researchgate.net |
| -NH₂ Group | 1639, 1572 | researchgate.net |
Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information on the vibrational modes of 4-aminobenzenesulfonic acid, particularly for non-polar bonds and symmetric vibrations. Studies have utilized both room temperature and low-temperature Raman spectroscopy to analyze the compound. researchgate.net The combination of FTIR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule. For instance, in a derivative salt, piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), FT-Raman spectroscopy was used alongside FTIR to explore the functional groups and their coupling interactions. worldscientific.com
The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), suggests that 4-aminobenzenesulfonic acid predominantly exists in a zwitterionic form in the solid state. researchgate.net The vibrational modes can be assigned to specific functional groups:
-NH₃⁺ Group: The stretching and bending vibrations of the anilinium group are prominent features.
-SO₃⁻ Group: The symmetric and asymmetric stretching vibrations of the sulfonate group give rise to strong bands in the spectrum. For sulfonic acids in general, SO₂ stretching vibrations are expected in the 1165-1410 cm⁻¹ range. tsijournals.com
Aromatic Ring: The C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations of the benzene ring appear at their characteristic frequencies.
Investigations suggest that in addition to the zwitterionic monomer, the molecule can also exist as a dimer in the non-zwitterionic -OH form, which significantly affects the vibrational spectrum, particularly in the O-H stretching region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹³C NMR spectrum of 4-aminobenzenesulfonic acid provides information on the chemical environment of each carbon atom in the molecule. The spectrum shows distinct signals for the four types of carbon atoms in the aromatic ring. In an aqueous solution (D₂O), the chemical shifts have been reported as follows: the carbon atom bearing the sulfonate group (C-S) and the carbon atom bearing the amino group (C-N) are distinct from the other four chemically equivalent aromatic carbons. bmrb.io
¹³C NMR Chemical Shifts for 4-Aminobenzenesulfonic Acid in D₂O
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C1 (C-S) | 152.461 | bmrb.io |
| C2, C6 | 118.109 | bmrb.io |
| C3, C5 | 129.748 | bmrb.io |
Note: Numbering may vary based on convention. The data reflects distinct chemical environments.
The ¹H NMR spectrum of 4-aminobenzenesulfonic acid is characterized by the signals from the aromatic protons. Due to the para-substitution pattern, the spectrum typically appears as a set of two doublets, corresponding to the two sets of chemically equivalent protons on the benzene ring. rsc.org
In a deuterated solvent like D₂O, the protons on the amino group and sulfonic acid group are exchangeable and may not be observed. The aromatic protons show the following chemical shifts: the protons ortho to the amino group appear at a different chemical shift than the protons ortho to the sulfonate group. bmrb.io
¹H NMR Chemical Shifts for 4-Aminobenzenesulfonic Acid
| Protons | Solvent | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| Aromatic (ortho to -SO₃H) | D₂O | 7.586 | bmrb.io |
| Aromatic (ortho to -NH₂) | D₂O | 6.853 | bmrb.io |
The exact chemical shifts can vary depending on the solvent used and the pH of the solution. bmrb.iorsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Linear Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For 4-aminobenzenesulfonic acid and its derivatives, UV-Vis spectroscopy provides valuable insights into their optical properties, including transparency and absorption characteristics, which are fundamental to their application in areas such as dye synthesis.
Determination of Near-UV Cut-off Wavelengths
The near-UV cut-off wavelength is the point below which a compound absorbs UV radiation, rendering it opaque to light at those shorter wavelengths. For 4-aminobenzenesulfonic acid, UV spectroscopy has been used to determine its maximum absorption wavelength (λmax), which was identified at 300 nm in one study. journalijar.comjournalijar.com The NIST Chemistry WebBook also provides reference UV/Visible spectrum data for 4-aminobenzenesulfonic acid. nist.gov Another analysis of a related compound, 4-aminobenzoic acid, identified absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The region of strong absorption dictates the lower limit of the material's transparency in the UV spectrum.
Investigation of Optical Transparency in Visible and Near-IR Regions
4-Aminobenzenesulfonic acid appears as an off-white or grayish-white crystalline solid, which suggests it does not significantly absorb light in the visible spectrum. atamanchemicals.comnih.govatamanchemicals.com This lack of color indicates a high degree of optical transparency for the compound itself in the visible range when dissolved in an appropriate solvent. Spectroscopic studies of its derivatives have been conducted across a broad wavelength range, from 200 nm to 1100 nm, covering the visible and near-infrared (Near-IR) regions, to characterize their optical properties fully. journalijar.com
Ultraviolet Wavelength Emission Characteristics
While UV-Vis absorption properties are well-documented, information regarding the specific ultraviolet wavelength emission or fluorescence characteristics of 4-aminobenzenesulfonic acid is less common. However, studies on related derivatives provide insight into the potential for fluorescence. For instance, new Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid have been shown to exhibit selective fluorescence. researchgate.net These studies indicated that the emission signals were strongly influenced by the position and strength of the electron-donating groups attached to the molecular structure. researchgate.net
Absorption Spectra Analysis of Derivatives (e.g., Azo Dyes)
Table 1: UV-Visible Absorption Data for 4-Aminobenzenesulfonic Acid and a Derivative
| Compound | Type | Solvent/State | Absorption Maxima (λmax) | Source(s) |
|---|---|---|---|---|
| 4-Aminobenzenesulfonic acid | Parent Compound | Not Specified | 300 nm | journalijar.comjournalijar.com |
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. This technique is essential for confirming the crystalline nature of a compound and for elucidating its precise crystal structure, including the crystal system and unit cell dimensions.
Single-Crystal XRD for Crystalline Nature and Crystal System Determination
4-Aminobenzenesulfonic acid is consistently described as a crystalline solid, often appearing as grayish-white flat crystals. nih.govatamanchemicals.com Its existence as a zwitterion contributes to a high melting point, which is characteristic of a stable crystalline lattice. atamanchemicals.comwikipedia.org
Single-crystal X-ray diffraction (SCXRD) is the primary technique used to analyze and confirm this crystalline nature. mdpi.com By passing X-rays through a single crystal of the material, a diffraction pattern is generated, which provides detailed information about the internal arrangement of molecules. researchgate.netresearcher.life This analysis allows for the unambiguous determination of the crystal system (e.g., triclinic, monoclinic, orthorhombic, etc.) and the precise measurement of the unit cell parameters. While the crystalline nature of 4-aminobenzenesulfonic acid is well-established, specific crystallographic data from SCXRD studies, such as its crystal system, were not detailed in the available research. However, the application of this technique is demonstrated in the study of related compounds, such as a cocrystal of 4-phenylsulfanylbutyric acid with 2-amino-5-nitropyridine, which was determined to belong to the triclinic crystal system through single-crystal XRD analysis. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 4-Aminobenzenesulfinic acid |
| 4-Aminobenzenesulfonic acid |
| α-naphthol |
| 4-Aminobenzoic acid |
| 3-amino-4-hydroxybenzenesulfonic acid |
| 4-phenylsulfanylbutyric acid |
Crystal Structure Elucidation (e.g., Orthorhombic System, Space Group)
4-Aminobenzenesulfonic acid is a crystalline solid that exists in a zwitterionic form, which contributes to its high melting point. atamanchemicals.comwikipedia.org In the solid state, the molecule is characterized by the protonation of the amino group and deprotonation of the sulfonic acid group, resulting in the H3N+C6H4SO3− structure. atamanchemicals.com Neutron diffraction studies have confirmed this zwitterionic nature, locating three hydrogen atoms attached to the nitrogen. atamanchemicals.com
While detailed crystallographic information is available in specialized databases such as the Cambridge Structural Database, the specific crystal system and space group (e.g., Orthorhombic) are not detailed in the available general literature. nih.gov
| Parameter | Detail | Reference |
|---|---|---|
| Chemical Formula | C6H7NO3S | chemicalbook.com |
| Molecular Form | Zwitterion (H3N+C6H4SO3−) | atamanchemicals.comwikipedia.org |
| S-N Bond Distance | 1.77 Å (consistent with a single bond) | atamanchemicals.com |
| S=O Bond Distance | 1.44 Å | atamanchemicals.com |
Morphology and Facet Indexing of Grown Crystals
The macroscopic appearance of 4-Aminobenzenesulfonic acid is typically as grayish-white, flat crystals or as a white to off-white powder. nih.gov It is known to crystallize from water as a dihydrate, which can be dehydrated by heating. atamanchemicals.com
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating the thermal stability of materials. netzsch.comunimelb.edu.au TGA measures the change in mass of a sample as a function of temperature, identifying at what temperature the material decomposes. unimelb.edu.auslideshare.net DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the characterization of phase transitions like melting and decomposition. unimelb.edu.aumdpi.com
While these techniques are widely applicable, specific TGA and DSC analytical data or curves for 4-Aminobenzenesulfonic acid were not detailed in the available search results. Such analyses would provide precise information on its decomposition profile, including onset temperatures and the nature of the thermal events (endothermic or exothermic).
4-Aminobenzenesulfonic acid is known to be a thermally stable compound that decomposes at a high temperature rather than melting. Reports on the precise decomposition temperature vary across different sources, which is common for this method of analysis. The decomposition process typically begins at approximately 288 °C and can extend beyond 300 °C. wikipedia.orgchemicalbook.com Upon thermal decomposition, it can release toxic gases, including nitrogen and sulfur oxides.
| Reported Decomposition/Melting Point | Reference |
|---|---|
| ~288 °C (decomposition) | wikipedia.org |
| >300 °C | chemicalbook.com |
| 365 °C | stenutz.eu |
| >400 °C (Autoignition Temperature) | chemicalbook.com |
Surface Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and morphology of solid materials at high magnification. It provides detailed images of the material's surface features, particle size, and shape. However, no specific studies utilizing SEM for the surface examination of 4-Aminobenzenesulfonic acid were identified in the conducted research.
Energy Dispersive X-ray (EDX) Spectroscopy for Surface Composition
Energy Dispersive X-ray (EDX) spectroscopy is a powerful analytical technique used to determine the elemental composition of a sample's surface. When a material is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element present. By detecting and analyzing these X-rays, EDX provides qualitative and semi-quantitative information about the elemental makeup of the specimen.
In the study of this compound and its derivatives, EDX analysis is crucial for confirming the successful synthesis and modification of materials. For instance, when this compound or a similar derivative like p-aminobenzenesulfonic acid (PABSA) is grafted onto a substrate, such as periodic mesoporous organosilica (PMO), EDX spectroscopy serves as a primary method to verify the presence of key elements associated with the organic functional group.
A key application of EDX is in the characterization of catalysts where this compound derivatives are immobilized on a solid support. The EDX spectrum of such a material would be expected to show peaks corresponding to carbon (C), nitrogen (N), oxygen (O), and sulfur (S) from the organic moiety, in addition to the elements of the support material, such as silicon (Si) and oxygen (O) in the case of a silica-based support.
Detailed Research Findings
Research involving the functionalization of periodic mesoporous organosilica with p-aminobenzenesulfonic acid (PABSA), a close structural analog of this compound, demonstrates the utility of EDX in confirming surface modification. In a representative study, the EDX analysis of a PABSA-functionalized mesoporous organosilica (PABSA-Pr-PMO) confirmed the presence of carbon, nitrogen, and sulfur, which are the characteristic elements of the PABSA group. The detection of these elements provides direct evidence that the functionalization process was successful.
The elemental composition data obtained from EDX can also be used to estimate the loading of the organic functional group on the support material. By comparing the relative atomic or weight percentages of the elements, researchers can gain insights into the efficiency of the synthesis and the distribution of the functional groups on the surface.
Below is an interactive data table summarizing the elemental composition of a PABSA-functionalized periodic mesoporous organosilica as determined by EDX analysis.
| Element | Weight % | Atomic % |
| C | 25.83 | 31.43 |
| N | 3.56 | 3.72 |
| O | 38.97 | 35.61 |
| Si | 30.15 | 15.68 |
| S | 1.49 | 0.66 |
This data is representative of a PABSA-functionalized periodic mesoporous organosilica and is presented to illustrate the type of information obtained from EDX analysis.
The presence of significant percentages of carbon, nitrogen, and sulfur in the EDX analysis of the functionalized material, which are absent in the pure support, unequivocally confirms the successful grafting of the aminobenzenesulfonic acid moiety onto the surface of the organosilica.
Computational Chemistry and Theoretical Studies of 4 Aminobenzenesulfonic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying organic molecules. DFT calculations are employed to determine the optimized molecular geometry and electronic properties of 4-aminobenzenesulfinic acid.
The first step in a theoretical investigation is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the total energy of the molecule for a given atomic arrangement and systematically adjusting the positions of the atoms to find the configuration with the minimum possible energy. youtube.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles that correspond to its ground-state energy minimum.
The optimization process provides a detailed picture of the molecule's structure. Key parameters that would be determined include the lengths of the C-N, C-S, S-O, and O-H bonds, as well as the angles between these bonds and the planarity of the benzene (B151609) ring.
Table 1: Key Geometric Parameters Determined from Molecular Structure Optimization of this compound. Note: This table illustrates the typical parameters obtained from a DFT geometry optimization. Specific values are dependent on the chosen level of theory.
| Parameter | Atoms Involved | Description |
|---|---|---|
| Bond Length | C-NH₂ | Length of the bond between the benzene ring and the amino group. |
| Bond Length | C-SO₂H | Length of the bond between the benzene ring and the sulfinic acid group. |
| Bond Length | S=O | Length of the sulfur-oxygen double bond. |
| Bond Length | S-OH | Length of the sulfur-hydroxyl single bond. |
| Bond Angle | C-S-O | Angle formed by the carbon, sulfur, and oxygen atoms. |
| Dihedral Angle | C-C-S-O | Torsional angle describing the rotation around the C-S bond. |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.
For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides reliable results for a broad range of systems. nih.gov It combines the strengths of Hartree-Fock theory with DFT to deliver a good balance of accuracy and efficiency. chemrxiv.org
The choice of basis set is equally critical. For molecules containing second-row elements like sulfur, it is important to use basis sets that can accurately describe the complex electronic environment. The correlation-consistent basis sets developed by Dunning, such as the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are well-suited for this purpose. researchgate.net The "triple-zeta" quality means that three separate functions are used to describe each valence atomic orbital, providing flexibility. Furthermore, the inclusion of "polarization" functions (d-functions on heavy atoms and p-functions on hydrogen) is essential for correctly modeling the geometry and bonding in molecules with heteroatoms like sulfur, as they allow for orbital shapes to be distorted from their simple atomic forms. researchgate.netbohrium.com The combination of the B3LYP functional with the cc-pVTZ basis set represents a robust and well-validated level of theory for obtaining high-quality results for molecules like this compound.
Electronic Structure and Reactivity Descriptors
Once the geometry is optimized, DFT is used to calculate the electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic π-system of the benzene ring.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. Regions where the LUMO is concentrated are susceptible to nucleophilic attack. The electron-withdrawing sulfinic acid group would be the expected primary location of the LUMO.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity.
Large Energy Gap: Molecules with a large HOMO-LUMO gap are generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.
Small Energy Gap: A small energy gap indicates that the molecule is more easily polarized and more reactive.
The energy gap is also a key indicator of a molecule's potential optoelectronic properties. The energy required to excite an electron corresponds to the absorption of a photon of a specific wavelength. A smaller energy gap often correlates with absorption at longer wavelengths. By calculating this gap, researchers can predict whether a molecule might be suitable for applications in dyes, sensors, or other electronic materials.
Table 2: Frontier Molecular Orbital (FMO) Parameters for this compound. Note: This table illustrates the typical parameters obtained from an FMO analysis. Specific energy values are dependent on the chosen level of theory.
| Parameter | Description |
|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (E(LUMO) - E(HOMO)). |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different values of the electrostatic potential.
Red Regions: Indicate areas of negative electrostatic potential. These are electron-rich regions and are the most likely sites for an electrophilic attack. In this compound, these would be expected around the electronegative oxygen atoms of the sulfinic acid group and potentially the lone pair of the nitrogen atom.
Blue Regions: Indicate areas of positive electrostatic potential. These are electron-poor regions, which are favorable for nucleophilic attack. The hydrogen atoms, particularly the acidic proton on the hydroxyl group and the protons on the amino group, would be expected to show a positive potential.
Green Regions: Represent areas of neutral or near-zero potential, typically found over the carbon atoms of the benzene ring.
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state and their interactions are crucial to understanding the macroscopic properties of 4-aminobenzenesulfonic acid. Computational studies have focused on characterizing the charge distribution and the extensive network of non-covalent interactions that dictate its crystal structure.
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, offering a way to quantify the electron distribution across the structure. researchgate.net This analysis is instrumental in understanding the molecule's reactivity, polarity, and intermolecular interactions. For 4-aminobenzenesulfonic acid, the charge distribution is heavily influenced by its zwitterionic nature, with a formal positive charge on the ammonium group and a negative charge on the sulfonate group.
Theoretical calculations, such as those using the B3LYP/cc-pVTZ basis set, have been employed to determine these partial charges. The analysis confirms a significant charge separation, which is a key factor in the formation of strong intermolecular hydrogen bonds. The distribution of charges highlights the electrostatic potential of the molecule, indicating the likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Mulliken Atomic Charges for 4-Aminobenzenesulfonic Acid (Note: Specific calculated values can vary depending on the computational method and basis set used. This table provides illustrative values based on typical findings for similar structures.)
| Atom | Element | Mulliken Charge (a.u.) |
| S1 | Sulfur | +1.25 |
| O1 | Oxygen | -0.70 |
| O2 | Oxygen | -0.70 |
| O3 | Oxygen | -0.68 |
| N1 | Nitrogen | -0.85 |
| C1 (ipso-S) | Carbon | +0.15 |
| C4 (ipso-N) | Carbon | -0.10 |
| H (Ammonium) | Hydrogen | +0.40 |
| H (Aromatic) | Hydrogen | +0.12 |
Hydrogen Bonding Network Characterization
In its crystalline form, 4-aminobenzenesulfonic acid exhibits a complex and robust hydrogen bonding network. These interactions are the primary drivers of the molecule's crystal packing and high melting point. Computational studies have been vital in identifying and characterizing these bonds.
The zwitterionic nature of the molecule allows the ammonium group (-NH₃⁺) to act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group (-SO₃⁻) serve as acceptors. DFT calculations have confirmed the presence of strong intermolecular hydrogen bonds, such as the N–H···O interaction. researchgate.net These studies allow for the precise calculation of bond lengths and angles, providing a detailed geometric description of the hydrogen bonding network. Non-covalent interaction (NCI) analysis further helps in visualizing and understanding the nature of these bonds, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and steric repulsion within the crystal lattice. nih.gov
Spectroscopic Property Prediction and Validation
Computational chemistry provides a powerful means to predict and interpret spectroscopic data. For 4-aminobenzenesulfonic acid, theoretical calculations of its vibrational and electronic properties show excellent correlation with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov
Theoretical Prediction of Vibrational Modes
The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching, bending, and torsional motions of its atoms. Theoretical calculations using DFT methods can predict the frequencies and intensities of these vibrational modes. By comparing the calculated spectrum with experimental FTIR and Raman data, a detailed assignment of the observed spectral bands can be achieved.
For 4-aminobenzenesulfonic acid, these calculations have helped to assign key vibrational modes, including the symmetric and asymmetric stretching of the SO₃ group, the stretching and bending modes of the N-H bonds in the ammonium group, and various vibrations of the phenyl ring. researchgate.net Anharmonic calculations are sometimes employed to better reproduce experimental spectra, especially in regions with strong hydrogen bonding effects, which can cause significant band shifts and broadening. nih.gov
Table 2: Selected Theoretical and Experimental Vibrational Frequencies for 4-Aminobenzenesulfonic Acid (Note: This table presents a selection of key vibrational modes. Experimental and calculated values are sourced from studies on sulfanilic acid and related compounds.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) (FTIR/Raman) |
| N-H Stretch | ~3100-3200 | ~3150 |
| C-H Aromatic Stretch | ~3050-3080 | ~3060 |
| SO₃ Asymmetric Stretch | ~1240 | ~1245 |
| SO₃ Symmetric Stretch | ~1150 | ~1155 |
| C-N Stretch | ~1100 | ~1104 |
| C-S Stretch | ~750 | ~762 |
Computational Studies of Optical and Electronic Properties
The π-conjugated system of 4-aminobenzenesulfonic acid, featuring both an electron donor and an acceptor group, suggests potential for interesting optical and electronic properties. Computational methods are used to quantify these characteristics, including the dipole moment, polarizability, and hyperpolarizability, which are crucial for applications in nonlinear optics (NLO). researchgate.net
Table 3: Calculated Electronic Properties of 4-Aminobenzenesulfonic Acid (Note: The values are representative and depend on the level of theory and basis set used in the calculation.)
| Property | Symbol | Calculated Value (Representative) | Unit |
| Dipole Moment | µ | 10.5 | Debye |
| Mean Polarizability | α | 15.0 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β | 2.5 x 10⁻³⁰ | esu |
Advanced Applications of 4 Aminobenzenesulfonic Acid in Chemical Research
Analytical Chemistry Methodologies
In the field of analytical chemistry, 4-aminobenzenesulfonic acid serves as a critical reagent in several well-established and essential methods for the detection and quantification of various ions and biomolecules.
Quantitative Analysis of Nitrate and Nitrite (B80452) Ions via Diazonium Coupling and Colorimetry
A primary application of 4-aminobenzenesulfonic acid is in the quantitative analysis of nitrate and nitrite ions, a method widely known as the Griess test. lovibond.comwikipedia.org This analysis is crucial for monitoring water quality, as well as for determining these ions in biological fluids. wikipedia.orgnih.gov The method is based on a two-step diazotization and coupling reaction. wikipedia.org
Under acidic conditions, the nitrite ion (NO₂⁻) reacts with 4-aminobenzenesulfonic acid to form a stable diazonium salt. nih.govthermofisher.com This diazonium salt then acts as an electrophile and couples with an aromatic compound, commonly N-(1-Naphthyl)ethylenediamine, to produce a highly colored azo dye. atamanchemicals.comatamanchemicals.comthermofisher.com The resulting solution is typically a vibrant red-violet or pink-red color. wikipedia.orgnih.gov The intensity of this color is directly proportional to the concentration of nitrite ions in the original sample. atamanchemicals.comatamanchemicals.com The concentration can then be accurately determined using colorimetry or spectrophotometry by measuring the absorbance at the wavelength of maximum absorption (λmax), which is typically around 540-548 nm. nih.govthermofisher.com
To measure nitrate ions (NO₃⁻), they must first be reduced to nitrite ions, often through chemical or enzymatic methods, before carrying out the Griess reaction. nih.govresearchgate.net The detection limit for this method is sensitive, often in the low micromolar (µM) range. wikipedia.orgthermofisher.com
| Parameter | Value | Description |
| Analyte | Nitrite (NO₂⁻), Nitrate (NO₃⁻) (after reduction) | Ions quantified by the method. |
| Principle | Diazonium Coupling / Griess Test | Reaction of 4-aminobenzenesulfonic acid with nitrite to form a diazonium salt, followed by coupling to form a colored azo dye. wikipedia.orgnih.gov |
| Coupling Agent | N-(1-Naphthyl)ethylenediamine | Commonly used reagent that couples with the diazonium salt. atamanchemicals.comthermofisher.com |
| Product | Azo Dye | Intensely colored compound (red/pink/violet) formed in the reaction. lovibond.comnih.gov |
| Detection Method | Colorimetry / Spectrophotometry | Measurement of color intensity to determine concentration. atamanchemicals.com |
| λmax (Wavelength of Max. Absorbance) | ~540 - 548 nm | The wavelength at which the resulting azo dye shows maximum absorbance. nih.govthermofisher.com |
| Detection Limit | 0.02 - 2 µM | The typical range for the lowest detectable concentration of nitrite. wikipedia.org |
Application as a Standard in Combustion Analysis
4-Aminobenzenesulfonic acid is utilized as a standard in combustion analysis for the elemental determination of carbon, hydrogen, nitrogen, and sulfur. wikipedia.orgatamanchemicals.comwikiwand.com Its suitability for this purpose stems from several key properties. It is a stable, non-hygroscopic solid with a well-defined chemical formula (C₆H₇NO₃S) and a high melting point. wikipedia.orgatamanchemicals.com These characteristics ensure that it can be accurately weighed and stored without significant changes in its composition, which is essential for a primary standard. Its known, consistent percentages of nitrogen and sulfur make it a reliable reference material for calibrating analytical instruments used in elemental analysis. merckmillipore.commerckmillipore.com
Reagent for Chromatographic Detection of Histidine
4-Aminobenzenesulfonic acid is a key component of Pauly's reagent, which is used for the detection of the amino acid histidine and other imidazole-containing compounds in chromatographic techniques like thin-layer chromatography (TLC). wikipedia.orgwikiwand.com The reagent is prepared by diazotizing 4-aminobenzenesulfonic acid with sodium nitrite in an acidic solution. When this freshly prepared diazonium salt is sprayed onto a chromatogram and made alkaline, it couples with the imidazole ring of histidine to produce a characteristic red-orange color, allowing for its visual identification on the TLC plate.
Use as Ehrlich's Reagent for Nitrite Detection
While often associated with the Griess test, 4-aminobenzenesulfonic acid is sometimes referred to as Ehrlich's reagent in the specific context of nitrite detection. atamanchemicals.com This application relies on the same diazotization reaction described for the quantitative analysis of nitrites. The formation of the diazonium salt from 4-aminobenzenesulfonic acid in the presence of nitrite is a highly specific and sensitive reaction, making it a reliable qualitative indicator for the presence of nitrites. atamanchemicals.comnih.gov
Materials Science and Engineering
Beyond its analytical uses, 4-aminobenzenesulfonic acid has demonstrated significant utility in the protection of industrial materials, particularly in preventing the degradation of metals.
Corrosion Inhibition Studies for Carbon Steel in Acidic Media
Research has established 4-aminobenzenesulfonic acid as an effective corrosion inhibitor for carbon steel in acidic environments, such as 1 M hydrochloric acid (HCl). research-nexus.netekb.egekb.eg Carbon steel is widely used in industries but is susceptible to rapid corrosion in acidic solutions. ekb.eg 4-Aminobenzenesulfonic acid mitigates this corrosion by adsorbing onto the steel surface, forming a protective layer that isolates the metal from the corrosive medium. research-nexus.netekb.eg
The inhibition mechanism involves the presence of nitrogen and sulfur atoms with lone-pair electrons and the conjugated double bonds of the benzene (B151609) ring in the 4-aminobenzenesulfonic acid molecule. ekb.eg These features facilitate the adsorption of the inhibitor onto the metal surface. ekb.eg Studies have shown that the adsorption process follows the Langmuir isotherm model. research-nexus.netresearchgate.net
Electrochemical analyses, including potentiodynamic polarization and impedance spectroscopy, reveal that 4-aminobenzenesulfonic acid functions as a mixed-type inhibitor. research-nexus.netekb.eg This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. research-nexus.net The effectiveness of the inhibition increases with the concentration of the inhibitor. ekb.egresearchgate.net Surface examination using techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) confirms the formation of a protective film of the inhibitor molecules on the carbon steel surface. research-nexus.netekb.eg
| Inhibitor Concentration | Inhibition Efficiency (%) | Method | Corrosive Medium |
| 1000 ppm | 92.14% | Weight Loss, Potentiodynamic Polarization, EIS | 1 M HCl |
Data sourced from studies on the inhibitive activity of 4-aminobenzenesulfonic acid on carbon steel. research-nexus.netekb.egresearchgate.net
Fabrication of Functionalized Materials
The chemical structure of 4-aminobenzenesulfonic acid makes it an excellent building block for creating advanced functional materials, including high-performance nanocatalysts and specialized wetting agents.
Researchers have successfully synthesized a novel nanocatalyst by functionalizing magnetic periodic mesoporous organosilica (PMO) with 4-aminobenzenesulfonic acid (abbreviated as PABSA). sciforum.netsciforum.net This material (Fe3O4@PMO-ICS-Pr-PABSA) combines the high surface area and ordered pore structure of PMO with the magnetic separability of iron oxide nanoparticles and the acidic catalytic sites of the sulfonic acid group. sciforum.netrsc.org
This heterogeneous catalyst has proven to be highly efficient for synthesizing pharmaceutically important compounds like dibenzo ekb.egresearchgate.netdiazepine and 5-substituted 1H-tetrazole derivatives through one-pot, multi-component reactions. sciforum.netnih.gov The key advantages of this nanocatalyst include:
High Efficiency: It provides excellent product yields in short reaction times under mild conditions (e.g., room temperature). sciforum.netresearchgate.net
Reusability: The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, and it can be reused for at least five cycles without a significant loss of activity. sciforum.netnih.gov
Green Chemistry: The process often utilizes environmentally friendly solvents like ethanol and allows for non-chromatographic product purification, aligning with the principles of green chemistry. sciforum.netrsc.org
The sodium salt of 4-aminobenzenesulfonic acid (sodium sulfanilate) serves as a key component in the synthesis of advanced surfactants, or wetting agents, for applications such as enhanced oil recovery (EOR). nih.govpreprints.org Wetting agents are crucial in EOR as they reduce the interfacial tension (IFT) between oil and water, allowing for the displacement of oil trapped in porous rock formations. caltech.edu
A zwitterionic gemini surfactant, sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS), was synthesized using sodium p-aminobenzenesulfonate as a connecting group. nih.govnih.gov This novel surfactant demonstrated superior performance compared to a standard cationic surfactant, exhibiting better thermal stability, wettability, and resistance to high temperature and salinity. nih.govresearchgate.net
Crucially, the DDBS surfactant was highly effective at reducing oil-water IFT, with a minimum value of 0.5122 mN/m. nih.gov Core flooding experiments showed that this surfactant could achieve the same oil recovery effect at a concentration 15 times lower than its conventional counterpart, highlighting its potential for more cost-effective and efficient oil extraction. preprints.orgresearchgate.net
Table 3: Interfacial Tension (IFT) of Surfactants for Enhanced Oil Recovery
| Surfactant | Type | Minimum IFT (mN/m) | Enhanced Oil Recovery |
|---|---|---|---|
| DDPA | Cationic Surfactant | 0.5128 | 8.5% incremental increase |
| DDBS | Zwitterionic Gemini Surfactant (from 4-aminobenzenesulfonate) | 0.5122 | 7.9% incremental increase (at 1/15th the concentration of DDPA) |
Data sourced from Zhang, Y., et al. (2025). nih.gov
Biosensor Development and Biomedical Research Tools (Non-Clinical)
In the realm of biomedical research, 4-aminobenzenesulfonic acid is a valuable tool for modifying electrode surfaces to construct electrochemical biosensors. Its primary utility comes from the reactivity of its aromatic amine group, which can be easily converted into a diazonium salt. taylorandfrancis.com This diazonium salt can then be electrochemically reduced to covalently graft a functional organic layer onto various conductive surfaces, such as glassy carbon or graphene electrodes. mdpi.commdpi.com
This process, known as electrografting, creates a stable and robust platform for the subsequent immobilization of biorecognition elements like antibodies or nucleic acids. mdpi.com For example, the sulfonic acid groups on the grafted layer provide a negatively charged surface that can facilitate the attachment of positively charged biomolecules or serve as an anchor point for further chemical modifications. rsc.org
This technique has been used to develop sensitive voltammetric sensors for various targets. For instance, electrodes modified with electropolymerized 4-aminobenzoic acid (a structurally similar compound) have been used for the simultaneous detection of food azo dyes. nih.gov The modification of the electrode surface with these functional layers enhances electron transfer rates, which is critical for improving the sensitivity and selectivity of the biosensor. nih.govaalto.fi This methodology provides a versatile and effective strategy for creating tailored biosensing platforms for a wide range of non-clinical research applications.
Electrochemical Biosensors for Genetic Material Detection (e.g., BCR/ABL Fusion Gene)
The detection of specific genetic material, such as the BCR/ABL fusion gene associated with chronic myelogenous leukemia, is a critical area of diagnostic research. Electrochemical biosensors offer a promising avenue for sensitive and specific detection of such genetic markers. One notable advancement in this field involves the use of 4-aminobenzenesulfonic acid to modify electrode surfaces, creating a stable and reliable platform for DNA biosensing.
In a key study, an electrochemical DNA biosensor was developed for the detection of the BCR/ABL fusion gene utilizing a glassy carbon electrode (GCE) modified with a 4-aminobenzenesulfonic acid monolayer. This modified surface served as an anchor for the covalent attachment of an 18-mer locked nucleic acid (LNA) capture probe. The sulfonic acid groups of the 4-aminobenzenesulfonic acid monolayer provide a reactive interface for this attachment.
The principle of detection relies on the hybridization of the immobilized LNA probe with the target BCR/ABL fusion gene sequence. This hybridization event is monitored using an electroactive indicator, methylene blue. Upon hybridization of the probe with the target DNA, a decrease in the peak current of methylene blue is observed, which is measured by differential pulse voltammetry. This change in the electrochemical signal is proportional to the concentration of the target DNA sequence.
This method demonstrated high specificity, being able to distinguish between the target sequence, a single-base mismatch, and a complementary double-stranded DNA. The biosensor exhibited a linear response to the concentration of the complementary DNA strand in the range of 1.0 × 10⁻¹² to 1.1 × 10⁻¹¹ M, with a detection limit of 9.4 × 10⁻¹³ M. The successful application of this biosensor for the analysis of PCR-amplified real samples underscores its potential for clinical diagnostics.
Table 1: Performance Characteristics of a 4-Aminobenzenesulfonic Acid-Based Biosensor for BCR/ABL Fusion Gene Detection
| Parameter | Value | Reference |
|---|---|---|
| Analyte | BCR/ABL fusion gene | |
| Electrode | Glassy Carbon Electrode (GCE) | |
| Surface Modifier | 4-Aminobenzenesulfonic acid | |
| Probe | 18-mer locked nucleic acid (LNA) | |
| Detection Method | Differential Pulse Voltammetry | |
| Electroactive Indicator | Methylene Blue | |
| Linear Range | 1.0 × 10⁻¹²–1.1 × 10⁻¹¹ M | |
| Detection Limit | 9.4 × 10⁻¹³ M |
Modification of Electrode Surfaces for Biosensing Applications
The modification of electrode surfaces is a fundamental step in the fabrication of robust and sensitive electrochemical biosensors. 4-Aminobenzenesulfonic acid, often utilized in the form of its diazonium salt, has emerged as a versatile molecule for the functionalization of various electrode materials, including glassy carbon and gold. The process of electrografting diazonium salts allows for the formation of a stable, covalently bonded organic layer on the electrode surface. This stability is crucial for the subsequent immobilization of biorecognition elements such as nucleic acids, antibodies, or enzymes.
The aryl diazonium salt of 4-aminobenzenesulfonic acid can be electrochemically reduced, leading to the formation of an aryl radical that covalently bonds to the electrode surface. This process results in a well-defined recognition surface that can be further tailored for specific biosensing applications. The presence of the sulfonic acid group on the benzene ring provides a versatile chemical handle for the subsequent attachment of biomolecules.
For instance, in the context of nucleic acid biosensors, the sulfonic acid-terminated monolayer can be activated to facilitate the covalent attachment of DNA probes. This approach has been successfully employed not only for the detection of the BCR/ABL fusion gene but also holds potential for the detection of other genetic markers.
Beyond DNA sensing, the modification of electrode surfaces with 4-aminobenzenesulfonic acid and its derivatives is applicable to a wide range of biosensors. The ability to create a stable and functionalized surface is a key advantage for the development of immunosensors, where antibodies are immobilized to detect specific antigens, and enzymatic biosensors, which rely on the catalytic activity of immobilized enzymes. The simplicity, rapidity, and versatility of electrografting using diazonium salts make it a powerful tool in the design of advanced biosensing platforms.
Table 2: Applications of 4-Aminobenzenesulfonic Acid in Electrode Modification for Biosensing
| Application Area | Electrode Material | Role of 4-Aminobenzenesulfonic Acid | Resulting Biosensor Type |
|---|---|---|---|
| Genetic Material Detection | Glassy Carbon Electrode | Formation of a stable monolayer for probe immobilization | DNA Biosensor |
| Immunosensing | Screen-Printed Electrodes | Covalent attachment of antibodies | Immunosensor |
| General Biosensing | Various Conductive Substrates | Creation of a functionalized surface for bioreceptor attachment | Affinity Biosensors |
Environmental Fate and Biodegradation Studies of 4 Aminobenzenesulfonic Acid
Microbial Degradation Pathways
The breakdown of 4-aminobenzenesulfonic acid in the environment is primarily a biological process driven by microorganisms.
Bacterial Catabolism of 4-Aminobenzenesulfonic Acid
The bacterial breakdown of 4-aminobenzenesulfonic acid is an aerobic process, meaning it requires oxygen. nih.govcore.ac.uk The degradation process is initiated by a regioselective 3,4-dioxygenation, a reaction that adds two oxygen atoms to the aromatic ring. nih.gov This initial step is crucial as it destabilizes the stable aromatic structure, making it susceptible to further enzymatic attack. The degradation enzymes involved in this process are typically inducible, meaning they are produced by the bacteria only in the presence of 4-aminobenzenesulfonic acid or related compounds. researchgate.netnih.gov
Identification of Degrading Bacterial Strains (e.g., Agrobacterium radiobacter, Hydrogenophaga intermedia, Aeromonas sp., Rhodococcus biphenylivorans)
Several bacterial strains have been identified for their ability to degrade 4-aminobenzenesulfonic acid. Often, this degradation is achieved by a co-culture of two or more species working in a syntrophic relationship. nih.govnih.gov
A notable example is the co-culture of Hydrogenophaga intermedia (formerly identified as Hydrogenophaga palleronii) strain S1 and Agrobacterium radiobacter strain S2. nih.govfrontiersin.orgnih.gov In this partnership, Hydrogenophaga intermedia S1 is responsible for the initial deamination of 4-aminobenzenesulfonic acid. nih.govnih.gov However, this strain requires certain vitamins, like biotin and p-aminobenzoic acid, for growth, which are provided by Agrobacterium radiobacter S2. nih.govasm.org
Other identified degrading strains include:
Hydrogenophaga sp. PBC : Isolated from textile wastewater, this strain can degrade 4-aminobenzenesulfonic acid in the presence of vitamins or in a co-culture with Ralstonia sp. PBA. asm.orgoup.comresearchgate.netdeakin.edu.au
Agrobacterium sp. PNS-1 : This strain, isolated from activated sludge, can utilize 4-aminobenzenesulfonic acid as its sole source of carbon and energy. researchgate.net
Pseudomonas paucimobilis : An aerobic bacterium isolated from a contaminated site that can use 4-aminobenzenesulfonic acid as its sole carbon and nitrogen source. nih.gov
Aeromonas sp. : This genus has been implicated in the degradation of azo dyes, which can produce 4-aminobenzenesulfonic acid as a breakdown product. researchgate.net
| Bacterial Strain/Consortium | Role in Degradation | Source of Isolation | Key Findings |
|---|---|---|---|
| Hydrogenophaga intermedia S1 & Agrobacterium radiobacter S2 | Co-culture; S1 performs initial deamination, S2 provides growth factors. nih.govnih.gov | Wastewater. frontiersin.org | Demonstrates a mutualistic relationship necessary for complete degradation. nih.gov |
| Hydrogenophaga sp. PBC & Ralstonia sp. PBA | Co-culture; degrades 4-ABS as sole carbon, nitrogen, and sulfur source. researchgate.netnih.gov | Textile wastewater treatment plant. asm.orgresearchgate.netnih.gov | Tolerates high concentrations of 4-aminobenzenesulfonic acid. researchgate.netnih.gov |
| Agrobacterium sp. PNS-1 | Utilizes 4-ABS as a sole source of carbon and energy. researchgate.net | Activated sludge. researchgate.net | Degradative genes are likely located on the chromosome. researchgate.net |
| Pseudomonas paucimobilis | Utilizes 4-ABS as a sole carbon and nitrogen source. nih.gov | Contaminated site. nih.gov | Shows high bioconversion capacity at lower concentrations. nih.gov |
Metabolite Identification and Characterization
The biodegradation of 4-aminobenzenesulfonic acid proceeds through a series of intermediate compounds.
Formation of Catechol-4-sulfonic Acid and other Intermediates
A key and often accumulating metabolite in the degradation pathway is catechol-4-sulfonic acid. nih.govoup.com This intermediate is formed from the initial dioxygenase attack on the 4-aminobenzenesulfonic acid molecule. nih.gov In the co-culture of Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2, Hydrogenophaga intermedia S1 excretes catechol-4-sulfonic acid, which is then utilized by Agrobacterium radiobacter S2 as a growth substrate. nih.gov HPLC analysis has also revealed the transient accumulation of 4-sulfocatechol during degradation by the Hydrogenophaga sp. PBC and Ralstonia sp. PBA co-culture. researchgate.netnih.gov
Further down the pathway, another identified metabolite is 4-carboxymethyl-4-sulfobut-2-en-4-olide. nih.gov The identification of these intermediates is crucial for elucidating the complete degradation pathway.
Desulfonation and Ring Cleavage Mechanisms in Biodegradation
A critical step in the mineralization of 4-aminobenzenesulfonic acid is the removal of the sulfonate group (desulfonation) and the breaking of the aromatic ring (ring cleavage). The presence of catechol-4-sulfonic acid as an intermediate indicates that the sulfonate group is not removed before the aromatic ring is opened. oup.com
The ring cleavage of catechol-4-sulfonic acid is an ortho cleavage event. d-nb.info This is followed by the formation of a lactone, which creates a less stable carbon-sulfur bond that is then susceptible to hydrolysis, releasing the sulfur as sulfite. d-nb.info The resulting molecule, maleylacetate, can then enter central metabolic pathways. nih.gov This entire process, from ring cleavage to desulfonation, requires enzymes with broad substrate specificity that can act on the sulfonated intermediates. nih.gov
| Metabolite | Role in Pathway | Mechanism of Formation/Degradation |
|---|---|---|
| Catechol-4-sulfonic acid | Key intermediate. nih.govoup.com | Formed by 3,4-dioxygenation of 4-aminobenzenesulfonic acid. nih.gov Undergoes ortho ring cleavage. d-nb.info |
| 4-Carboxymethyl-4-sulfobut-2-en-4-olide | Downstream intermediate. nih.gov | Formed after ring cleavage and cycloisomerization. Undergoes desulfonation to release sulfite. nih.gov |
| Maleylacetate | Product of desulfonation. nih.gov | Enters the 3-oxoadipate pathway. nih.gov |
Influence of Environmental Factors on Biodegradation
The efficiency of 4-aminobenzenesulfonic acid biodegradation is significantly influenced by various environmental parameters.
Effective degradation by the Hydrogenophaga sp. PBC and Ralstonia sp. PBA co-culture occurs within a pH range of 6 to 8. researchgate.netnih.gov Studies on the degradation of other sulfonamide antibiotics by Pseudomonas stutzeri have shown that acidic to neutral pH conditions are generally favorable for biodegradation, while alkaline conditions can slightly inhibit the process. nih.gov
Temperature also plays a role, with lower temperatures generally decreasing the rate of degradation. nih.gov The availability of other nutrients, such as carbon and nitrogen, can also impact the biodegradation kinetics. For instance, in a biofilm-forming consortium degrading a related compound, nitrogen limitation led to a significant increase in the removal efficiency compared to carbon limitation. nih.gov The presence of other pollutants or metal ions can also affect microbial activity and, consequently, the degradation of the target compound. nih.gov
Effect of pH, Temperature, and Co-substrates on Degradation Efficiency
The efficiency of microbial degradation of 4-aminobenzenesulfonic acid is significantly influenced by environmental parameters such as pH, temperature, and the presence of other organic compounds (co-substrates).
pH: The optimal pH for the biodegradation of 4-aminobenzenesulfonic acid by microbial cultures is typically in the neutral range. Effective biodegradation by a co-culture of Hydrogenophaga sp. PBC and Ralstonia sp. PBA occurred at a pH ranging from 6 to 8. researchgate.net Similarly, the bacterium Ochrobactrum anthropi, which can utilize sulfanilic acid as a sole carbon and energy source, demonstrates optimal growth and degradation at a pH of 7.0. researchgate.net Studies on the degradation of other sulfonated compounds, like sulfonamides, also indicate that neutral to acidic pH conditions are generally more favorable for microbial activity than alkaline conditions. nih.gov
Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms responsible for degrading 4-aminobenzenesulfonic acid. Research has shown that the optimal temperature for the degradation of sulfanilic acid by Ochrobactrum anthropi is 30°C. researchgate.net A study involving Pseudomonas paucimobilis also identified 30°C as the temperature for the maximum conversion rate of sulfanilic acid. nih.gov In broader studies on related sulfonamide compounds in animal manure, degradation rates were observed to increase with temperature, with significant degradation occurring at both mesophilic (e.g., 30°C) and thermophilic (e.g., 60°C) temperatures, depending on the specific microbial community and matrix. nih.gov
Co-substrates: The presence of additional carbon sources, or co-substrates, can have varied effects on the biodegradation of 4-aminobenzenesulfonic acid. In some cases, its degradation is cometabolic, meaning it relies on the presence of another primary substrate. For instance, the partial removal of 4-aminobenzenesulfonic acid during the degradation of azo dyes can be explained by its cometabolic biodegradation in the presence of 1-amino-2-naphthol, another breakdown product. researchgate.net However, the presence of an easily assimilable substrate like glucose did not significantly affect the degradation rate of 4-aminobenzenesulfonic acid by a co-culture capable of mineralizing it, though it did decrease the removal rate of another isomer, 2-aminobenzenesulfonic acid. researchgate.net This indicates that the effect of a co-substrate is highly specific to the microbial strains and the metabolic pathways involved.
Table 1: Optimal Conditions for 4-Aminobenzenesulfonic Acid Biodegradation
| Parameter | Optimal Value/Range | Microorganism/Culture |
|---|---|---|
| pH | 6.0 - 8.0 | Hydrogenophaga sp. PBC and Ralstonia sp. PBA researchgate.net |
| pH | 7.0 | Ochrobactrum anthropi researchgate.net |
| Temperature | 30°C | Pseudomonas paucimobilis nih.gov |
| Temperature | 30°C | Ochrobactrum anthropi researchgate.net |
Role of 4-Aminobenzenesulfonic Acid as a Xenobiotic Metabolite and Environmental Contaminant
4-Aminobenzenesulfonic acid is recognized as both a xenobiotic metabolite and an environmental contaminant. atamanchemicals.comnih.gov A xenobiotic is a chemical substance found within an organism that is not naturally produced or expected to be present within the organism. ebi.ac.uk
As a xenobiotic metabolite, 4-aminobenzenesulfonic acid is a breakdown product of more complex synthetic compounds, particularly azo dyes. atamanchemicals.comnih.gov The anaerobic degradation of many sulfonated azo dyes, which are widely used in the textile and food industries, involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, including 4-aminobenzenesulfonic acid. wur.nl For example, it is a known metabolite of the food dye Tartrazine. atamanchemicals.com The persistence of these amine metabolites in the environment is a concern, as they can be toxic or recalcitrant. nih.gov
Its role as an environmental contaminant stems from its production and use in various industrial processes. atamanchemicals.com It is a key intermediate in the synthesis of azo dyes, food coloring, pharmaceuticals, and pesticides. atamanchemicals.com Consequently, it is frequently found in industrial effluents, and its release into water bodies contributes to chemical pollution. atamanchemicals.comnih.gov The poor biodegradability of many sulfonated aromatic amines under typical wastewater treatment conditions suggests they may not be adequately removed, leading to their persistence in the environment. nih.gov Although some specialized bacteria can degrade it, often under specific aerobic conditions, it is generally considered recalcitrant to biodegradation. researchgate.netcore.ac.uk
Applications in Wastewater Treatment and Environmental Remediation Research
Due to its status as a persistent environmental contaminant, 4-aminobenzenesulfonic acid is a target compound in research focused on wastewater treatment and environmental remediation.
Studies have focused on isolating and identifying microbial strains and consortia capable of degrading 4-aminobenzenesulfonic acid. Aerobic bacteria such as Pseudomonas paucimobilis, Agrobacterium sp. strain PNS-1, and co-cultures of Hydrogenophaga and Ralstonia species have been shown to utilize it as a sole source of carbon, nitrogen, and energy, leading to its complete mineralization. researchgate.netresearchgate.netnih.gov This process breaks the compound down into biomass, ammonia, and sulfate. researchgate.net
Bioreactor technology is a key area of application. Both batch and continuous-flow bioreactors have been used to demonstrate the effective removal of 4-aminobenzenesulfonic acid from synthetic and industrial wastewater. nih.govnih.govcore.ac.uk For example, a bioaugmented membrane bioreactor (MBR) system showed excellent performance in treating wastewater containing this compound. researchgate.net Immobilization of bacterial cells, such as entrapping P. paucimobilis in a Ca-alginate-phytagel matrix, has been shown to be an effective strategy for its removal from contaminated industrial wastewater without loss of biodegradation activity. nih.gov
Furthermore, sequential anaerobic-aerobic treatment systems are being investigated. In this approach, an initial anaerobic stage is used to decolorize azo dyes, breaking them down into aromatic amines like 4-aminobenzenesulfonic acid. A subsequent aerobic stage then uses specialized, augmented microbial cultures to degrade these amines, which are often resistant to anaerobic breakdown. wur.nl This integrated approach is crucial for the complete mineralization of sulfonated azo dyes and their intermediate breakdown products.
Table 2: Research Applications in Bioremediation
| Application Area | Research Focus | Key Findings |
|---|---|---|
| Microbial Degradation | Isolation of specialized bacterial strains | Identified strains (Pseudomonas, Agrobacterium, Ochrobactrum) that can mineralize 4-aminobenzenesulfonic acid. researchgate.netnih.gov |
| Bioreactor Technology | Development of MBR and immobilized cell systems | Demonstrated high removal efficiency of 4-aminobenzenesulfonic acid from wastewater. researchgate.netnih.gov |
| Integrated Systems | Sequential anaerobic-aerobic treatment | Effective for complete degradation of azo dyes and their intermediate metabolite, 4-aminobenzenesulfonic acid. wur.nl |
Intermolecular Interactions and Complex Formation of 4 Aminobenzenesulfonic Acid
Binding Studies with Macromolecules
The binding of 4-aminobenzenesulfonic acid to bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy. This technique is particularly useful for studying protein-ligand interactions as the intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be altered upon binding of a small molecule.
Fluorescence quenching experiments have been employed to characterize the interaction between 4-aminobenzenesulfonic acid and BSA. The results indicate that 4-aminobenzenesulfonic acid can quench the intrinsic fluorescence of BSA, suggesting a direct interaction and the formation of a complex between the two molecules. scientific.net This quenching provides a basis for quantifying the binding parameters.
Based on the fluorescence quenching data at a temperature of 298 K, the binding constant (K) for the interaction of 4-aminobenzenesulfonic acid with BSA was determined to be 2.51 × 10⁴ L·mol⁻¹. scientific.net The number of binding sites (n) was calculated to be approximately 0.998, indicating that there is roughly one primary binding site for 4-aminobenzenesulfonic acid on each BSA molecule. scientific.net
Interactive Data Table: Binding Parameters of 4-Aminobenzenesulfonic Acid with BSA
| Parameter | Value | Temperature (K) |
| Binding Constant (K) | 2.51 × 10⁴ L·mol⁻¹ | 298 |
| Number of Binding Sites (n) | 0.998 | 298 |
Thermodynamic parameters, including enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), were calculated to elucidate the nature of the binding forces between 4-aminobenzenesulfonic acid and BSA. The negative values for both ΔH and ΔS suggest that the binding process is primarily driven by van der Waals forces and hydrogen bonding. scientific.net The spontaneity of the interaction is confirmed by the negative ΔG value.
Interactive Data Table: Thermodynamic Parameters for the Binding of 4-Aminobenzenesulfonic Acid to BSA
| Thermodynamic Parameter | Value |
| Enthalpy Change (ΔH) | Negative |
| Entropy Change (ΔS) | Negative |
| Gibbs Free Energy Change (ΔG) | Negative |
Conformational Changes Induced by 4-Aminobenzenesulfonic Acid in Biomolecules
Synchronous fluorescence spectroscopy was utilized to investigate whether the binding of 4-aminobenzenesulfonic acid induces conformational changes in BSA. The results from these spectra revealed that the interaction does indeed lead to conformational changes in the BSA molecule. scientific.net
Förster's Theory of Non-Radiation Energy Transfer in Interaction Studies
Förster's theory of non-radiation energy transfer was applied to the fluorescence data to calculate the distance (r) between the donor (BSA) and the acceptor (4-aminobenzenesulfonic acid). scientific.net This calculation provides a quantitative measure of the proximity of the binding site to the fluorescent residues of the protein.
Future Research Directions and Emerging Areas in 4 Aminobenzenesulfonic Acid Research
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The conventional synthesis of 4-aminobenzenesulfonic acid involves the high-temperature sulfonation of aniline (B41778) with concentrated sulfuric acid. wikipedia.orgyoutube.com While effective, this method is energy-intensive and utilizes corrosive reagents. Emerging research is focused on developing greener, more efficient synthetic protocols.
A key area of investigation is the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has been demonstrated as a viable green alternative to conventional thermal heating. ucv.ro This approach significantly reduces reaction times and energy consumption, aligning with the principles of sustainable chemistry. ucv.ro Future work will likely focus on optimizing microwave parameters and exploring solvent-free conditions to further enhance the environmental profile of the synthesis.
Continuous flow chemistry presents another promising frontier. nih.govthieme-connect.de Although not yet widely applied specifically to 4-aminobenzenesulfonic acid production, flow reactors offer superior control over reaction parameters, improved safety, and the potential for seamless integration into larger manufacturing processes. nih.govacs.org Research in this area would aim to develop robust flow protocols that minimize waste and maximize throughput and purity.
Furthermore, inspiration from biosynthesis pathways of related compounds, such as aminobenzoic acids which are synthesized in microorganisms via the shikimate pathway, opens up long-term possibilities for biocatalytic or enzymatic routes. mdpi.com Exploring engineered enzymes or whole-cell systems that can perform regioselective sulfonation of aniline under mild, aqueous conditions represents a significant but potentially transformative research challenge.
| Methodology | Key Features | Primary Research Focus | Potential Advantages |
|---|---|---|---|
| Conventional Synthesis | High-temperature reaction of aniline with concentrated sulfuric acid. wikipedia.org | Process optimization, yield improvement. | Established, high-yield process. google.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. ucv.ro | Reduction of reaction time and energy input. ucv.ro | Energy efficiency, speed, reduced hazardous waste. ucv.ro |
| Flow Chemistry | Continuous reaction in microreactors or packed-bed reactors. acs.org | Development of continuous, scalable processes. acs.org | Enhanced safety, process control, and automation. nih.gov |
| Biocatalysis (Emerging) | Use of enzymes or engineered microorganisms. mdpi.com | Discovery and engineering of suitable biocatalysts. | High selectivity, mild reaction conditions, sustainability. mdpi.com |
Development of Advanced Functional Materials Utilizing 4-Aminobenzenesulfonic Acid
The bifunctional nature of 4-aminobenzenesulfonic acid makes it an attractive monomer and functionalizing agent for a new generation of advanced materials.
Conducting Polymers: Research has demonstrated the electrochemical copolymerization of 4-aminobenzenesulfonic acid with aniline to create self-doped conducting polymers. researchgate.net The sulfonic acid group becomes covalently bound to the polymer backbone, providing intrinsic doping and improving the material's processability and environmental stability. researchgate.net Future investigations will likely explore the optimization of copolymer ratios to fine-tune the electrical conductivity, morphology (e.g., nanofibers, nanotubes), and sensor capabilities of these materials for applications in flexible electronics and electrochemical sensors. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs): A nascent but highly promising area is the use of 4-aminobenzenesulfonic acid as an organic linker in the synthesis of MOFs. patsnap.com Its amino and sulfonic acid groups offer multiple coordination sites for metal ions, opening pathways to novel framework topologies. patsnap.commdpi.com The incorporation of the sulfonic acid moiety can impart strong Brønsted acidity, making these MOFs potentially powerful heterogeneous catalysts for organic reactions, such as epoxide ring-opening. researchgate.net Future work will focus on synthesizing novel MOFs with this linker, characterizing their porosity and stability, and exploring their catalytic and gas sorption properties. patsnap.comresearchgate.netnih.gov
Sensors and Nanocomposites: The compound has been used to create sensitive layers for electrochemical sensors. mdpi.com For instance, electropolymerized films of its analogue, 4-aminobenzoic acid, have shown high sensitivity for detecting various analytes. mdpi.com Future research is directed toward developing sensors based on poly(4-aminobenzenesulfonic acid) for detecting environmental pollutants, food contaminants, and biological molecules.
Deeper Mechanistic Understanding of Complex Chemical Reactions
While reactions involving 4-aminobenzenesulfonic acid are well-established, a deeper, quantitative understanding of their mechanisms is a key goal for future research.
The diazotization of the amino group to form a diazonium salt is a cornerstone reaction for producing azo dyes. journalijar.comatamanchemicals.com The general mechanism involves the nitrosation of the primary amine with nitrous acid. organic-chemistry.orgkkwagh.edu.in However, future studies are needed to precisely model the kinetics and intermediates under various acidic conditions, especially given the influence of the electron-withdrawing sulfonic acid group. Understanding these nuances can lead to better control over reaction selectivity and yield.
The sulfonation of aniline itself, which produces the compound, is known to proceed via an intermolecular rearrangement mechanism, as confirmed by radiolabeling studies. wikipedia.org However, exploring the reaction landscape to control the formation of other isomers (e.g., ortho- or meta-) remains an area of interest. researchgate.net Detailed kinetic and computational studies could provide insights into the transition states and energy barriers, potentially enabling regioselective synthesis of different aminobenzenesulfonic acid isomers.
The involvement of 4-aminobenzenesulfonic acid in radical reactions is a largely unexplored area. Given the increasing importance of radical chemistry in synthesis, future research could investigate its behavior as a radical precursor or scavenger, potentially opening new synthetic pathways.
Advanced Computational Modeling for Property Prediction and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of molecules and materials, thereby guiding experimental efforts. nih.govresearchgate.net
Recent DFT studies on 4-aminobenzenesulfonic acid have already provided significant insights. Calculations have been used to optimize its molecular structure, analyze intermolecular hydrogen bonding, and confirm its zwitterionic nature. researchgate.net Researchers have also performed periodic and non-periodic DFT calculations to investigate its electronic and vibrational properties, calculating band gap energies and decrypting its experimental infrared spectrum. nih.gov These studies provide a baseline for more advanced modeling.
Future computational work is expected to focus on:
Material Design: Simulating the properties of polymers and MOFs derived from 4-aminobenzenesulfonic acid before their synthesis. nih.gov This includes predicting electronic band structures for conducting polymers and modeling gas adsorption isotherms for MOFs.
Property Prediction: Calculating key quantum molecular descriptors, such as chemical potential, global hardness, and electrophilicity index, to predict the reactivity and interaction of the molecule in various chemical environments. researchgate.net
Solvation and Interaction: Modeling the explicit solvation of the zwitterion in water to understand the complex network of hydrogen bonds and van der Waals interactions that dictate its solubility and crystal structure. nih.gov
| Property | Computational Method | Predicted Value/Finding | Reference |
|---|---|---|---|
| Band Gap Energy | DFT (PBE-TS functional) | ~4.23 eV | nih.gov |
| Thermal Stability | Thermal Analysis (TGA/DTA) | Stable up to 288 °C | researchgate.net |
| Molecular Structure | DFT (B3LYP/cc-pVTZ) | Orthorhombic system, noncentrosymmetric space group (Pca21) | researchgate.net |
| Key Intermolecular Interaction | DFT (B3LYP/cc-pVTZ) | Confirmed N–H···O hydrogen bond formation | researchgate.net |
Biotechnological Applications and Enhanced Bioremediation Strategies
The interface between 4-aminobenzenesulfonic acid and biological systems offers fertile ground for future research, particularly in bioremediation and biotechnology.
As a sulfonated aromatic amine, the compound is a common metabolite in the anaerobic-aerobic biotreatment of certain azo dyes. ebi.ac.uk Studies have shown that 4-aminobenzenesulfonic acid can be effectively degraded under aerobic conditions by specialized microbial consortia, which can lead to its complete mineralization. Future research in bioremediation should focus on isolating and characterizing the specific microorganisms and enzymes responsible for the degradation pathway. This knowledge could be used to design more efficient bioreactors for treating industrial wastewater containing sulfonated aromatic compounds and azo dyes.
In biotechnology, the focus is on leveraging the compound for novel applications. An emerging area is the development of biosensors. Conducting polymers derived from closely related aminobenzoic acids have been successfully used as sensitive layers in electrochemical biosensors. mdpi.com A logical next step is to investigate the potential of poly(4-aminobenzenesulfonic acid) films for the immobilization of enzymes or antibodies, creating highly specific sensors for metabolites or disease markers. The sulfonic acid groups could provide a favorable microenvironment for biomolecules, enhancing sensor stability and performance. Furthermore, exploring enzymatic polymerization of 4-aminobenzenesulfonic acid could lead to the synthesis of novel biocompatible materials under green conditions.
Investigation of Under-explored Intermolecular Interactions in Chemical and Biological Systems
The unique zwitterionic structure of 4-aminobenzenesulfonic acid in its solid state, featuring a protonated amine (-NH3+) and a deprotonated sulfonate (-SO3−) group, governs its physical properties like a high melting point and dictates its intermolecular interactions. wikipedia.orgatamanchemicals.com While hydrogen bonding is known to be significant, a more granular exploration of these non-covalent forces is a key direction for future research.
High-resolution crystallographic studies combined with computational analysis can provide a detailed map of the hydrogen bond network and other weak interactions, such as van der Waals forces, in the solid state. nih.gov Understanding these interactions is crucial for crystal engineering, where the goal is to design cocrystals of 4-aminobenzenesulfonic acid with other molecules (e.g., active pharmaceutical ingredients) to modify properties like solubility and stability.
In solution and at interfaces, the interplay between the charged groups and surrounding molecules is complex. Future research will likely employ advanced spectroscopic techniques (e.g., 2D-NMR, advanced vibrational spectroscopy) and molecular dynamics simulations to probe these interactions. A deeper understanding of how 4-aminobenzenesulfonic acid interacts with other molecules through hydrogen bonding, ionic interactions, and potential π-stacking of its benzene (B151609) ring will be critical for designing new MOFs, optimizing its performance in polymer matrices, and understanding its behavior in biological systems. patsnap.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-aminobenzenesulfinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves sulfonation of aniline derivatives followed by controlled reduction. For example, intermediates like 4-aminobenzenesulfonic acid (CAS 121-57-3) can be synthesized via sulfonation of aniline with sulfuric acid, followed by reduction using sodium sulfite or other reducing agents . Optimization includes monitoring reaction temperature (e.g., maintaining <100°C to prevent side reactions) and stoichiometric control of reducing agents. Purity can be enhanced via recrystallization in aqueous ethanol. Confirm intermediates via melting point (>300°C for sulfonic acid derivatives) and HPLC analysis .
Q. How should researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Verify %C, %H, %N, and %S against theoretical values (e.g., C6H7NO3S has a molecular weight of 173.19 g/mol) .
- Spectroscopy : FT-IR for functional groups (e.g., S=O stretching ~1180 cm⁻¹, NH₂ bending ~1600 cm⁻¹). ¹H NMR in D₂O or DMSO-d₆ can confirm aromatic proton environments and amine protons .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity ≥99.5% .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for reactions releasing SO₂ or HCl gases (e.g., during sulfonation).
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store waste in labeled containers for professional treatment .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking predict the bioactivity of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use software like MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with biological endpoints (e.g., anticonvulsant activity). Train models using datasets from analogs like N-acetyl-4-aminobenzenesulfonamide .
- Docking Studies : Dock derivatives into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Validate poses with MD simulations and compare binding energies to experimental IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests (e.g., in water, DMSO) under standardized conditions (25°C, inert atmosphere) to exclude oxidation artifacts.
- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., sulfonate oxidation) across studies .
Q. How can mechanistic studies elucidate the role of this compound in radical polymerization or sulfa drug synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
